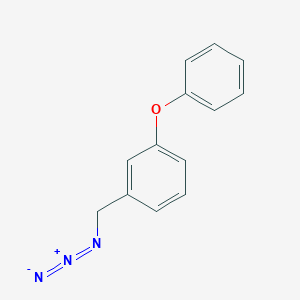

1-(Azidomethyl)-3-phenoxybenzene

Descripción

Significance of Organic Azides in Synthetic Chemistry

Organic azides are a class of compounds characterized by the presence of the azide (B81097) (–N₃) functional group. wikipedia.org They have been a cornerstone of synthetic chemistry for over a century, prized for their diverse reactivity. sigmaaldrich.comnottingham.ac.uk The azide group can act as a precursor to amines, participate in cycloaddition reactions, and undergo rearrangements, making it a powerful tool for constructing complex molecules. wikipedia.orgkit.edu

One of the most notable reactions involving organic azides is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," where an azide reacts with an alkyne to form a stable triazole ring. wikipedia.org This reaction is highly efficient and selective, finding widespread use in drug discovery, materials science, and bioconjugation. wikipedia.orgsigmaaldrich.com Furthermore, the Staudinger ligation, another key reaction of azides, allows for the formation of an amide bond, a fundamental linkage in peptides and proteins. wikipedia.org The ability of the azide group to be selectively reduced to an amine also makes it a useful "masked" amine functional group in multi-step syntheses. wikipedia.orgnottingham.ac.uk

Contextualization of 1-(Azidomethyl)-3-phenoxybenzene as a Key Synthetic Intermediate

This compound emerges as a particularly important synthetic intermediate due to the combination of the reactive azide functionality with the phenoxybenzene scaffold. The phenoxybenzene moiety is a common structural motif in many biologically active molecules and functional materials.

The synthesis of this compound typically involves a two-step process. First, m-phenoxytoluene is brominated to form 1-(bromomethyl)-3-phenoxybenzene. chemicalbook.com This intermediate is then reacted with sodium azide to yield the final product, this compound. chemicalbook.com A detailed synthetic procedure involves treating a solution of m-(phenoxy)toluene with N-bromosuccinimide and a radical initiator like azo-bis(isobutyronitrile) to produce 1-(bromomethyl)-3-phenoxybenzene. chemicalbook.com This bromide is subsequently converted to the azide by reaction with sodium azide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

Interactive Data Table: Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| 1 | m-Phenoxytoluene | N-Bromosuccinimide | Azo-bis(isobutyronitrile) | 1-(Bromomethyl)-3-phenoxybenzene | 86% |

| 2 | 1-(Bromomethyl)-3-phenoxybenzene | Sodium Azide | This compound | 60% |

Overview of Advanced Research Applications

The unique chemical properties of this compound make it a valuable tool in various advanced research applications. Its primary role is as a building block for the synthesis of more complex molecules. The azide group allows for its incorporation into larger structures via click chemistry or Staudinger ligation, while the phenoxybenzene portion can be tailored to interact with biological targets or confer specific material properties.

For instance, this compound can serve as a precursor in the development of novel pharmaceuticals and agrochemicals. myskinrecipes.com The phenoxybenzyl portion is a key component in a number of insecticides. By introducing the azide group, chemists can readily link this scaffold to other molecular fragments to explore new derivatives with potentially enhanced biological activity.

Furthermore, in the field of materials science, the ability of this compound to participate in click chemistry makes it a useful monomer or cross-linking agent for the synthesis of polymers and functional materials with precisely controlled architectures.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

832684-23-8 |

|---|---|

Fórmula molecular |

C13H11N3O |

Peso molecular |

225.25 g/mol |

Nombre IUPAC |

1-(azidomethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C13H11N3O/c14-16-15-10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2 |

Clave InChI |

BIDBYEQKROEGKD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN=[N+]=[N-] |

Origen del producto |

United States |

Synthetic Methodologies for 1 Azidomethyl 3 Phenoxybenzene

Preparation of Benzylic Halide Precursors

The foundational step in this synthesis is the creation of a suitable benzylic halide, typically 3-phenoxybenzyl bromide, derived from meta-phenoxytoluene.

Meta-phenoxytoluene serves as the starting material for the synthesis of pyrethroid insecticides and other valuable chemical compounds. chemicalbook.com One established method for its preparation involves the Ullmann condensation. This reaction treats mixtures of sodium and potassium meta-cresylates with an excess of chlorobenzene (B131634). google.com The reaction is conducted under nearly anhydrous conditions and is catalyzed by cuprous chloride at temperatures ranging from 150°C to 170°C. google.com The presence of meta-cresol is also a key component of the reaction mixture. google.com To achieve high efficiency, the mixture of cresylates should contain at least forty percent potassium cresylate, and the chlorobenzene should be in at least a ten percent stoichiometric excess. google.com

Another approach to related meta-substituted phenols involves a copper-catalyzed dehydrogenation strategy starting from carbonyl-substituted cyclohexanes. nih.gov

Once meta-phenoxytoluene is obtained, the next critical step is the selective halogenation of the methyl group at the benzylic position. This is typically achieved through a free-radical mechanism, which favors substitution on the side chain over addition to the aromatic ring. google.com The resulting 3-phenoxybenzyl halides are important intermediates for pesticides. google.com

One method involves reacting m-phenoxytoluene with bromine at elevated temperatures (e.g., 265°C) without the need for UV activation or a phosphorus halide catalyst. This thermal process yields a mixture of 3-phenoxybenzyl bromide and 3-phenoxybenzal bromide while minimizing undesirable nuclear halogenation. google.com

A widely employed and more controlled method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source. researchgate.netresearchgate.net This reagent is favored over molecular bromine (Br₂) because it helps to avoid electrophilic addition reactions to the aromatic ring. youtube.com The reaction is initiated by a radical initiator, which decomposes upon heating or irradiation to generate radicals. google.comyoutube.com

Commonly used radical initiators include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide. researchgate.netcommonorganicchemistry.com The mechanism proceeds via a radical chain reaction. The initiator generates a radical that abstracts a hydrogen atom from the benzylic position of meta-phenoxytoluene, forming a resonance-stabilized benzylic radical. youtube.com This radical then reacts with NBS to form the desired 3-phenoxybenzyl bromide and a succinimidyl radical, which continues the chain.

The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or, more recently, less toxic alternatives like 1,2-dichlorobenzene (B45396). google.comresearchgate.net

The efficiency and selectivity of benzylic bromination are highly dependent on the reaction conditions. Key factors to optimize include the choice of solvent, the amount of initiator, and the reaction temperature.

For instance, studies have shown that using a photo-initiated reaction with NBS in dichloromethane (B109758) can significantly improve the yield of the desired monobrominated product compared to a thermally initiated reaction with AIBN in chlorobenzene. gla.ac.uk The choice of solvent can be critical; benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester with NBS and AIBN was found to be more efficient in 1,2-dichlorobenzene than in carbon tetrachloride, resulting in a higher isolated yield (92% vs. 79%) and a shorter reaction time (8 hours vs. 12 hours). researchgate.net

The concentration of the radical initiator also plays a role. In the aforementioned reaction in 1,2-dichlorobenzene, yields increased as the amount of AIBN was raised to 0.04 equivalents. researchgate.net In a thermal process using bromine without an initiator, reacting m-phenoxytoluene with slightly more than an equimolar portion of bromine at 265°C for three hours resulted in a crude mixture containing 68.6% of the desired m-phenoxybenzyl bromide. google.com

Below is a table summarizing various conditions for the benzylic bromination of toluene (B28343) derivatives.

| Starting Material | Reagents | Initiator/Conditions | Solvent | Product(s) | Yield | Reference |

| m-Phenoxytoluene | Bromine (1.2 mole eq.) | 265°C, 3 hours | None (excess SM) | m-Phenoxybenzyl bromide, m-Phenoxybenzal bromide | 64.7% (mono), 6.1% (di) | google.com |

| m-Phenoxytoluene | Bromine (2.0 mole eq.) | 275W Sunlamp, reflux | Carbon Tetrachloride | Mixture of mono- and dichloro derivatives | Not specified | google.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN (0.04 eq.), 80°C | 1,2-Dichlorobenzene | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92% | researchgate.net |

| Generic Substrate | NBS (1.0 eq.) | Benzoyl Peroxide, reflux | Carbon Tetrachloride | Brominated product | 100% (crude) | commonorganicchemistry.com |

Selective Benzylic Halogenation via Radical Mechanisms

Azide (B81097) Functionalization of Benzylic Halides

The final stage in the synthesis of 1-(azidomethyl)-3-phenoxybenzene is the conversion of the benzylic halide (3-phenoxybenzyl bromide) into the corresponding azide.

This transformation is achieved through a nucleophilic substitution reaction, specifically an Sₙ2 reaction. masterorganicchemistry.com The bromide ion, being a good leaving group, is displaced by the azide anion (N₃⁻), which is an excellent nucleophile. gla.ac.ukmasterorganicchemistry.com The reaction is typically carried out by treating the benzylic bromide with an alkali metal azide, most commonly sodium azide (NaN₃). researchgate.netchemspider.com

Common solvents for this reaction include polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetone (B3395972) and water. researchgate.netchemspider.com For example, benzyl (B1604629) bromide can be converted to benzyl azide in 73% yield by reacting it with 1.5 equivalents of sodium azide in DMSO at room temperature overnight. chemspider.com One-pot procedures have also been developed where the in situ generated benzyl azide is directly used in subsequent reactions, such as copper-catalyzed cycloadditions. nih.govresearchgate.net

The general reaction is as follows:

3-Phenoxybenzyl-Br + NaN₃ → this compound + NaBr

This reaction provides an efficient and direct route to the target compound from its halogenated precursor.

Nucleophilic Substitution with Azide Anion

Reaction with Sodium Azide (NaN₃) in Polar Aprotic Solvents (e.g., DMSO)

The reaction between a benzylic halide and sodium azide is a standard method for producing the corresponding benzyl azide. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are often employed for this type of synthesis. nih.gov DMSO is effective at dissolving reactants like sodium azide, which can lead to high productivity. researchgate.netresearchgate.net For instance, in a related synthesis of 1-aryl-1H-benzotriazoles, sodium azide was reacted in DMSO at 80°C for 12 hours to achieve high yields. nih.gov This solvent facilitates the SN2 reaction by solvating the sodium cation, leaving the azide anion relatively free and highly nucleophilic. However, while effective, the use of solvents like DMSO can result in significant waste generation, impacting the environmental factor (E-factor) of the process. researchgate.net

Mixed Solvent Systems for Azide Formation (e.g., Acetone/Water)

Mixed solvent systems, such as acetone/water, are also utilized for azide formation. This approach can be particularly advantageous for substrates with different solubility requirements. While sodium azide exhibits good solubility in water, the organic precursor, 1-(halomethyl)-3-phenoxybenzene, is more soluble in organic solvents like acetone. The water in the mixture dissolves the inorganic azide salt, while the acetone ensures the organic substrate remains in the solution, allowing the reaction to proceed at the interface or in the bulk solution. Such biphasic or mixed-solvent systems are common and can be highly effective, often in conjunction with phase-transfer catalysts to facilitate the movement of the azide anion into the organic phase. researchgate.net

Advanced Synthetic Process Development

Concerns regarding the safety and efficiency of traditional batch production of organic azides have spurred the development of advanced synthetic processes. These include optimized batch protocols, continuous flow chemistry, and phase-transfer catalysis, all of which offer significant advantages.

Batch Process Optimization for Azide Production

Batch process optimization is crucial for the large-scale, cost-effective, and safe production of azides. researchgate.net In a comparable synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a batch process was developed that achieved a high yield of 94% through an efficient nucleophilic substitution. researchgate.net Optimization focuses on factors such as reactant concentration, solvent choice, temperature, and reaction time to maximize yield and purity while ensuring operational safety. researchgate.net A key concern in batch reactions with azides is the potential formation of the highly toxic and explosive hydrazoic acid (HN₃) in the reactor headspace, which necessitates significant engineering controls. researchgate.net Process optimization also involves minimizing waste, as quantified by the E-factor, which can be significantly reduced through measures like solvent recovery. researchgate.net

| Parameter | Batch Process | Continuous Flow Process (ICM) |

|---|---|---|

| Yield | 94% | Data not specified, but optimized for safety |

| Safety Concern | Formation of explosive HN₃ in headspace | No headspace, avoids evaporation and condensation of HN₃ |

| E-Factor (without solvent recovery) | 1.63 | 0.77 |

| E-Factor (with solvent recovery) | 0.29 | 0.21 |

Development of Continuous Flow Azide Processes for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for azide synthesis, offering significant improvements in safety and efficiency. researchgate.net Flow reactors, such as microcapillary tube reactors, eliminate the headspace present in batch reactors, thereby preventing the accumulation of dangerous gaseous byproducts like hydrazoic acid. researchgate.net This technology provides better control over reaction parameters like temperature and pressure, leading to faster reaction kinetics and potentially higher yields. organic-chemistry.orgresearchgate.net The scalability of continuous flow systems allows for the production of gram quantities of material with high purity and throughput. organic-chemistry.orgresearchgate.net The enhanced safety, reduced waste, and potential to avoid complex purification steps make continuous flow a greener and more efficient method for producing azides. researchgate.net

Reactivity and Chemical Transformations of 1 Azidomethyl 3 Phenoxybenzene

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide (B81097) functional group of 1-(azidomethyl)-3-phenoxybenzene is primed for participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which unites azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazole rings. wikipedia.orgnih.gov The reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.org Unlike the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed process provides singular access to the 1,4-isomer. nih.gov

Formation of 1,4-Disubstituted 1,2,3-Triazole Adducts

The reaction of this compound with various terminal alkynes under CuAAC conditions provides a robust method for creating a diverse library of 1,2,3-triazole adducts. In these structures, the 3-phenoxybenzyl moiety is tethered to a wide range of functional groups via the stable, aromatic triazole linker.

This strategy has been effectively employed in the rapid assembly of compound libraries for chemical biology and drug discovery. For instance, this compound (referred to as 3-phenoxybenzyl azide) has been reacted with a panel of diverse alkynes to generate a library of potential histone deacetylase (HDAC) inhibitors. acs.org The resulting triazole products connect the phenoxybenzyl group to various other pharmacophores, allowing for systematic exploration of structure-activity relationships. acs.org The quantitative formation of the triazole products under these conditions highlights the efficiency and reliability of the CuAAC reaction for this specific azide. acs.org

Below is an illustrative table of representative 1,4-disubstituted 1,2,3-triazole adducts formed from this compound and various terminal alkynes, based on established CuAAC protocols.

| Alkyne Reactant | Resulting Triazole Product |

| Phenylacetylene (B144264) | 1-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzene |

| Propargyl alcohol | (1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynyl-4-fluorobenzene | 4-(4-fluorophenyl)-1-(3-phenoxybenzyl)-1H-1,2,3-triazole |

| 3,3-Dimethyl-1-butyne | 4-(tert-butyl)-1-(3-phenoxybenzyl)-1H-1,2,3-triazole |

| Ethynyltrimethylsilane | 1-(3-phenoxybenzyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

This table is illustrative of typical products synthesized via CuAAC reactions.

Catalytic Systems and Ligand Effects

The success of the CuAAC reaction hinges on the generation and stabilization of the catalytically active copper(I) species. Standard protocols have been developed that are broadly applicable to benzyl (B1604629) azides like this compound.

A common and highly convenient method for performing CuAAC reactions utilizes copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as the copper source. beilstein-journals.orgnih.gov This salt is inexpensive, stable to air and moisture, and readily available, making it an ideal catalyst precursor for a wide range of applications. wikipedia.org In a typical procedure, CuSO₄·5H₂O is used in catalytic amounts and the active Cu(I) species is generated in situ through the action of a reducing agent. wikipedia.orgacs.orgfurthlab.xyz This approach circumvents the need to handle potentially unstable Cu(I) salts directly.

To generate the catalytically active Cu(I) ions from the Cu(II) precursor, a mild reducing agent is required. Sodium ascorbate (B8700270), the sodium salt of ascorbic acid (Vitamin C), is overwhelmingly the most popular choice for this purpose. wikipedia.orgacs.org It rapidly and cleanly reduces Cu(II) to Cu(I) under aqueous conditions. furthlab.xyzacs.org An excess of sodium ascorbate is typically used to ensure that a sufficient concentration of Cu(I) is maintained throughout the reaction, preventing re-oxidation to Cu(II) by dissolved oxygen and maintaining the catalytic cycle's efficiency. acs.org

The CuAAC reaction is notable for its compatibility with a variety of solvents, particularly aqueous systems. A widely adopted solvent system, often referred to as the "Sharpless-Fokin conditions," is a mixture of water and tert-butyl alcohol (t-BuOH), typically in a 1:1 or similar ratio. beilstein-journals.orgnih.gov This solvent mixture is effective at dissolving both the polar catalyst components (CuSO₄, sodium ascorbate) and the less polar organic reactants like this compound and the alkyne partner. Other solvents, such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and other aqueous alcohol mixtures, are also highly effective and commonly used. acs.orgnih.gov For example, the successful synthesis of a triazole library from 3-phenoxybenzyl azide was conducted in DMSO. acs.org

Mechanistic Investigations of CuAAC with this compound

While no mechanistic studies have focused exclusively on this compound, extensive research using model substrates like benzyl azide and phenylacetylene has elucidated a detailed mechanism that is directly applicable. nih.govnih.gov The reaction is not a concerted cycloaddition but rather a stepwise process mediated by copper.

The catalytic cycle is initiated by the reaction between the terminal alkyne and a Cu(I) species to form a copper(I) acetylide intermediate. acs.orgnih.gov Kinetic studies and theoretical calculations suggest that the reaction rate has a second-order dependence on the copper concentration, indicating that dinuclear (two-copper) acetylide complexes are key reactive intermediates. nih.govnih.gov These bis-copper intermediates are believed to be more effective at activating the azide for the subsequent cycloaddition step. nih.gov

The azide, in this case this compound, then coordinates to the copper acetylide complex. This coordination facilitates a stepwise ring formation, first forming a six-membered copper-containing metallacycle. acs.org This intermediate then undergoes ring contraction to a more stable triazolyl-copper species. The final step is protonolysis, where a proton source (often the alkyne C-H itself or the solvent) cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue. wikipedia.org

Regiochemical Control in 1,4-Triazole Formation

In the context of this compound, the CuAAC reaction provides a reliable method for the synthesis of 1,4-disubstituted triazoles. The mechanism of the CuAAC reaction inherently directs the regiochemical outcome. The reaction is initiated by the formation of a copper(I) acetylide intermediate from a terminal alkyne. This intermediate then reacts with the azide, in this case, this compound, in a stepwise manner. The terminal nitrogen of the azide attacks the copper-activated alkyne, leading to a six-membered copper-containing intermediate which then rearranges and protonolysis yields the stable 1,4-disubstituted 1,2,3-triazole product exclusively. The formation of the 1,5-isomer is not observed under these conditions, highlighting the high degree of regiochemical control exerted by the copper catalyst.

While specific reaction data for the cycloaddition of this compound with various alkynes is not extensively documented in publicly available literature, the general principles of CuAAC suggest that it would react predictably. For instance, its reaction with a generic terminal alkyne, such as phenylacetylene, in the presence of a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate) would be expected to yield 1-((3-phenoxyphenyl)methyl)-4-phenyl-1H-1,2,3-triazole with high yield and purity.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers access to the alternative regioisomer of the 1,2,3-triazole ring.

Exploration of 1,5-Disubstituted 1,2,3-Triazole Formation

The RuAAC reaction, typically employing a catalyst such as [CpRuCl] (Cp = pentamethylcyclopentadienyl), selectively produces 1,5-disubstituted 1,2,3-triazoles. This distinct regioselectivity arises from a different reaction mechanism compared to CuAAC. The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. Subsequent reductive elimination from this intermediate furnishes the 1,5-disubstituted triazole product. The reaction of this compound with a terminal alkyne under RuAAC conditions would therefore be expected to yield a 1,5-disubstituted triazole. For example, reacting this compound with phenylacetylene using a ruthenium catalyst would theoretically produce 1-((3-phenoxyphenyl)methyl)-5-phenyl-1H-1,2,3-triazole.

Comparative Regioselectivity Studies with CuAAC

The key difference between CuAAC and RuAAC lies in their opposing regioselectivity. This divergent reactivity provides a powerful tool for synthetic chemists, allowing for the selective synthesis of either the 1,4- or 1,5-triazole isomer from the same starting materials, this compound and a terminal alkyne, simply by choosing the appropriate metal catalyst.

Table 1: Regiochemical Outcome of Cycloaddition Reactions with this compound

| Catalyst | Alkyne Reactant | Expected Major Product | Isomer Type |

| Copper(I) | Terminal Alkyne | 1-((3-phenoxyphenyl)methyl)-4-substituted-1H-1,2,3-triazole | 1,4-disubstituted |

| Ruthenium(II) | Terminal Alkyne | 1-((3-phenoxyphenyl)methyl)-5-substituted-1H-1,2,3-triazole | 1,5-disubstituted |

This predictable control over the substitution pattern on the triazole ring is of significant importance in fields such as drug discovery and materials science, where the specific arrangement of substituents can dramatically influence the biological activity or material properties of the final compound.

Alternative Reactivity Pathways for the Azidomethyl Moiety (if applicable beyond cycloadditions)

Beyond its extensive use in cycloaddition reactions, the azidomethyl group of this compound can undergo other important transformations. One of the most significant is the Staudinger reaction.

The Staudinger reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. This intermediate can then be hydrolyzed with water to produce a primary amine and the corresponding phosphine oxide. In the case of this compound, this reaction provides a mild and efficient method for its reduction to (3-phenoxyphenyl)methanamine. This transformation is particularly useful as it converts the azide, often used as a stable precursor, into a valuable primary amine, which can then be used in a wide range of subsequent chemical modifications. The Staudinger reduction is known for its high yields and tolerance of many functional groups, making it a robust alternative to other reduction methods like catalytic hydrogenation.

Computational and Theoretical Investigations of 1 Azidomethyl 3 Phenoxybenzene Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Click Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 1-(azidomethyl)-3-phenoxybenzene, which contains an azide (B81097) group, DFT would be highly relevant for studying its participation in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). DFT calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and the factors influencing its rate and regioselectivity.

Energetic Profile Analysis of Azide and Triazole Formation

Connected to the mechanistic studies, DFT can be used to calculate the energetic profile for the formation of the azide itself and its subsequent conversion to a triazole. This involves determining the relative energies of reactants, intermediates, transition states, and products. Such an analysis provides crucial thermodynamic and kinetic data, helping to predict the feasibility and efficiency of the synthetic routes to this compound and its triazole derivatives.

Molecular Modeling and Docking Studies (for derivatives)

Molecular modeling techniques are essential for predicting how a molecule might interact with biological systems.

Ligand-Protein Interaction Analysis for Biological Targets (e.g., tubulin binding sites)

Should derivatives of this compound be investigated for therapeutic potential, molecular docking would be a key computational tool. For instance, if these compounds were designed as anticancer agents targeting tubulin, docking studies could predict how they bind to the colchicine, vinca, or taxol binding sites on the tubulin protein. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

Conformational Analysis and Binding Energy Calculations

Prior to and in conjunction with docking studies, a thorough conformational analysis of the derivatives would be necessary. This involves identifying the low-energy three-dimensional arrangements of the molecule. Following docking, binding energy calculations, using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), can provide a more quantitative estimate of the binding affinity of the ligand for the protein target. These calculations are crucial for prioritizing compounds for synthesis and experimental testing.

While the specific application of these computational methods to this compound is not documented in the available literature, these established techniques represent the standard approach for investigating the chemical and biological properties of novel organic compounds. Future research on this specific molecule would likely employ these methodologies to explore its potential applications.

Applications of 1 Azidomethyl 3 Phenoxybenzene As a Building Block in Complex Chemical Synthesis

Construction of Advanced Molecular Architectures via Click Chemistry

The CuAAC reaction utilizing 1-(azidomethyl)-3-phenoxybenzene provides a powerful platform for synthesizing sophisticated molecular structures. The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a passive linker but often acts as a pharmacophore, participating in biological interactions through hydrogen bonding and dipole moments. nih.govresearchgate.net

A significant application of this compound is in the synthesis of hybrid molecules that combine the benzenesulfonamide (B165840) moiety with a 1,2,3-triazole core. These structures are of great interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrase (CA) isoforms, which are involved in various physiological and pathological processes. nih.govnih.gov

The synthesis is typically achieved through a "click-tail" approach, where an alkyne-functionalized benzenesulfonamide is reacted with an azide (B81097), such as this compound. nih.gov This modular approach allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net Research has shown that the substitution pattern on the benzyl (B1604629) ring attached to the triazole can significantly influence the inhibitory potency and selectivity against different human (h) CA isoforms. nih.gov For instance, a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides demonstrated potent inhibition against several CA isoforms. nih.gov

Table 1: Inhibition Data of Selected Benzenesulfonamide-Triazole Hybrids against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |

|---|---|---|---|---|

| 6d (N-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide) | 966.8 | 6.5 | 65.3 | 30.8 |

This table is for illustrative purposes. The specific use of the 3-phenoxy substituted azide would yield different, but structurally related, compounds.

The N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold has emerged as a promising framework for the development of potent antimicrotubule agents, which are crucial in cancer therapy. nih.govscispace.comacs.orgacs.org The synthesis of these compounds relies on the CuAAC reaction, where this compound serves as the key azide component. nih.govnih.gov

Structure-activity relationship (SAR) studies have underscored the importance of the meta-phenoxy substitution on the N-1-benzyl group for potent antiproliferative activity. nih.govacs.orgfigshare.com This specific structural feature, provided by this compound, is a critical component of the pharmacophore. acs.org The resulting triazole-based compounds have been shown to inhibit tubulin polymerization and arrest the cell cycle, leading to cancer cell death. nih.govscispace.com The modularity of the click chemistry approach allows for the synthesis of large libraries to optimize the arylamide portion of the scaffold for enhanced activity. acs.orgnih.gov

Table 2: Antiproliferative Activity of a Representative Compound

| Compound ID | Target Scaffold | Cell Line | IC₅₀ (nM) |

|---|---|---|---|

| 13e | N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methyl-3-isoxazolecarboxamide | MCF-7 (Human Breast Tumor) | 46 |

Peptides are essential biological molecules, but their therapeutic use is often limited by poor metabolic stability and bioavailability. nih.govnih.gov Peptidomimetics, which are molecules that mimic the structure and function of natural peptides, offer a solution to these limitations. mdpi.comresearchgate.net The 1,4-disubstituted 1,2,3-triazole ring, formed via click chemistry, is an excellent surrogate for the amide bond found in peptides. nih.govresearchgate.net It mimics the trans configuration of the peptide bond and is resistant to enzymatic degradation by proteases. mdpi.comresearchgate.net

This compound can be used as a building block to introduce the phenoxybenzyl moiety as a side chain in a peptidomimetic structure. nih.govmdpi.com This is achieved by reacting the azide with an alkyne-functionalized amino acid or peptide. The incorporation of the triazole linkage and the specific side group can lead to peptidomimetics with improved properties and novel biological activities. nih.govbenthamscience.com For example, RGD peptidomimetics synthesized using a triazole scaffold have shown high affinity for integrin receptors, with IC₅₀ values in the low nanomolar range. benthamscience.com

Development of Functionalized Materials

Beyond discrete molecules, this compound is a valuable component in the synthesis of advanced functional materials, including specialized polymers for energy and biomedical applications.

Proton exchange membranes (PEMs) are critical components of fuel cells. nycu.edu.twmurraystate.edu Sulfonated polytriazoles have emerged as promising materials for PEMs due to their excellent thermal and chemical stability, which is imparted by the aromatic triazole ring. researchgate.netresearchgate.net These polymers are synthesized via click polymerization, typically reacting a diazide monomer with a dialkyne monomer. nycu.edu.twrsc.org

To achieve proton conductivity, sulfonic acid groups are incorporated into the polymer backbone, often by using a sulfonated diazide monomer like 4,4′-diazido-2,2′-stilbene disulfonic acid disodium (B8443419) salt. researchgate.netrsc.org While the primary polymerization uses diazides, a mono-azide such as this compound can be utilized as a chain-capping agent. This allows for the control of the polymer's molecular weight and the functionalization of the polymer chain ends. The introduction of the phenoxy group at the chain terminus can modify the membrane's physical properties, such as its solubility and morphology. The resulting membranes exhibit well-defined ionic clusters that facilitate efficient proton transport. researchgate.netrsc.org

Table 3: Properties of Representative Sulfonated Polytriazole Membranes

| Membrane ID | Degree of Sulfonation (DS) | Proton Conductivity (mS/cm at 80°C) |

|---|---|---|

| PTFQSH-25 | 0.25 | 27 |

| PTFQSH-50 | 0.50 | 66 |

| PTFQSH-75 | 0.75 | 104 |

| PTFQSH-100 | 1.00 | 136 |

The field of nanotechnology offers advanced solutions for drug delivery and diagnostics. researchgate.netnih.gov Polymeric conjugates that can self-assemble into nanoparticles are at the forefront of this research. nih.govmdpi.com Click chemistry provides a highly efficient method for preparing these conjugates. nih.gov

This compound can be "clicked" onto polymer backbones that have been functionalized with alkyne groups. This conjugation strategy is used to create amphiphilic block copolymers that can self-assemble into nanoparticles in aqueous environments. mdpi.comnih.gov The phenoxybenzyl group, being hydrophobic, can form part of the nanoparticle's core, which can be used to encapsulate hydrophobic drugs. This approach has been used to fabricate pH-responsive nanoparticles that are designed to release their drug payload in the acidic microenvironment of tumors. nih.govmonash.edu Furthermore, this conjugation method allows for the straightforward attachment of targeting ligands or imaging agents to the nanoparticle surface, enhancing their therapeutic efficacy and diagnostic potential. nih.govnih.gov

Facilitation of Chemical Library Generation

The structure of this compound, featuring a reactive azide group, makes it a valuable building block for the generation of chemical libraries. This is particularly true in the context of drug discovery and materials science, where the synthesis of a large number of structurally related compounds is essential for identifying molecules with desired properties.

Modular Synthesis Approaches for Diverse Triazole Derivatives

The azido (B1232118) functionality of this compound is central to its use in modular synthesis, primarily through its participation in "click chemistry." Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for creating stable 1,4-disubstituted 1,2,3-triazole linkages under mild reaction conditions. This reaction's modularity lies in its ability to join two different molecular building blocks—an azide and an alkyne—together.

In this approach, this compound serves as the constant azide-containing module. By reacting it with a diverse collection of terminal alkynes, a library of triazole derivatives can be rapidly synthesized. Each alkyne introduces a unique substituent (R group) into the final triazole product, allowing for systematic variation of one part of the molecule while keeping the phenoxymethylphenyl core constant. This process is highly amenable to high-throughput synthesis techniques. google.com

The general scheme for this modular synthesis is as follows:

Scheme 1: Modular Synthesis of Triazole Derivatives from this compound

Where 'R' represents a wide variety of chemical groups from a library of alkynes.

This strategy has been successfully employed in the synthesis of various polyfluoroalkyl triazoles, demonstrating the versatility of azide-containing compounds in generating diverse molecular structures. researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies through Rapid Chemical Diversification

The ability to rapidly generate a diverse library of triazole derivatives from this compound is a significant advantage for conducting systematic Structure-Activity Relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govfrontiersin.orgresearchgate.net

By creating a library of compounds where the phenoxymethylphenyl core is constant and the substituent on the triazole ring is varied, researchers can systematically probe the effects of these structural modifications on a specific biological target. This late-stage diversification strategy is an efficient way to explore the chemical space around a core scaffold. nih.gov

For example, if an initial "hit" compound containing the this compound-derived triazole scaffold shows promising biological activity, a focused library can be synthesized to optimize this activity. Different R groups on the alkyne can be chosen to explore various properties such as size, electronics, and hydrophobicity. The biological data from this library can then be used to build a robust SAR model, guiding the design of more potent and selective compounds. nih.gov

Table 1: Hypothetical SAR Study Data Table

| Compound ID | R-Group on Triazole | Biological Activity (IC₅₀, nM) |

| 1a | Phenyl | 500 |

| 1b | 4-Fluorophenyl | 250 |

| 1c | 4-Methoxyphenyl | 700 |

| 1d | Cyclohexyl | >1000 |

| 1e | tert-Butyl | 850 |

This table illustrates how systematic changes in the R-group, introduced via the alkyne, can lead to different biological activities, providing valuable SAR insights.

Applications in Bioconjugation Strategies

The azide group of this compound also allows for its use in bioconjugation, the process of chemically linking a molecule to a biomolecule such as a protein or nucleic acid. These strategies are crucial for developing diagnostic tools, therapeutic agents, and for studying biological processes.

Site-Specific Labeling and Modification of Biomolecules

The reactivity of the azide group makes this compound suitable for the site-specific labeling and modification of biomolecules. nih.gov This requires the target biomolecule to be engineered to contain a complementary reactive handle, a concept central to bioorthogonal chemistry. nih.gov

One of the most common methods for achieving this is by introducing an alkyne group into the biomolecule at a specific site, often by incorporating an unnatural amino acid bearing an alkyne side chain. The CuAAC reaction can then be used to specifically attach this compound to this site. This reaction is highly efficient and biocompatible, proceeding under mild conditions in aqueous solutions. nih.gov

Another powerful bioorthogonal reaction is the Staudinger-Bertozzi ligation. nih.gov In this case, the biomolecule is modified to contain an azide group. A phosphine (B1218219) derivative of the molecule to be attached is then used to form a stable amide bond. While this would involve a derivative of this compound, the principle relies on the specific reactivity of the azide. The Staudinger-Bertozzi ligation is known for its high efficiency and biocompatibility, making it suitable for use in living systems. nih.gov

These site-specific labeling techniques allow for the precise attachment of the phenoxymethylphenyl moiety, which can act as a reporter group, a therapeutic payload, or a tool to probe molecular interactions.

Table 2: Bioconjugation Reactions for Site-Specific Labeling

| Reaction | Reactive Groups | Bond Formed | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Triazole | High efficiency, mild conditions. nih.gov |

| Staudinger-Bertozzi Ligation | Azide + Triarylphosphine | Amide | Bioorthogonal, high yields. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Triazole | Copper-free, suitable for living systems. |

| Tyrosine-Click Chemistry | Tyrosine + Diazodicarboxamide | C-N bond | Targets natural amino acids. nih.govresearchgate.net |

This table summarizes key bioconjugation reactions where an azide-containing molecule like this compound can be utilized for site-specific modification of biomolecules.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Azide (B81097) Reactivity

The azide group in 1-(azidomethyl)-3-phenoxybenzene is a gateway to a multitude of chemical transformations. Future research will likely focus on developing and optimizing catalytic systems to control the reactivity of this functional group, leading to the synthesis of novel compounds.

One of the most promising areas of research is the copper-catalyzed azidation of benzylic C-H bonds. nih.gov This approach could provide a direct and efficient method for the synthesis of this compound from readily available precursors. Further investigations into the use of other transition metals, such as manganese, for similar transformations could offer alternative catalytic pathways with unique selectivity. rsc.org

The azide moiety is also a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov Future work could explore the use of novel copper-based catalysts, including those based on metal-organic frameworks (MOFs), to enhance the efficiency and substrate scope of CuAAC reactions involving this compound. researchgate.net Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole isomer, presents another avenue for creating structurally diverse products. mdpi.com

Beyond cycloadditions, the azide group can undergo various other transformations. The Staudinger reaction, which reduces azides to amines using phosphines, and the aza-Wittig reaction, which converts azides into imines, are fundamental reactions that could be rendered more efficient and selective through the development of novel catalysts. nih.gov The thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate opens up possibilities for C-H insertion and other complex bond formations, which could be controlled through tailored catalytic systems. nih.govnih.gov

| Catalytic System | Potential Reaction | Research Focus |

| Copper-based catalysts | Benzylic C-H azidation | Direct synthesis of this compound. nih.gov |

| Manganese-based catalysts | Benzylic C-H azidation | Exploring alternative and potentially more sustainable catalytic systems. rsc.org |

| Copper(I) catalysts (including MOFs) | Azide-Alkyne Cycloaddition (CuAAC) | Efficient synthesis of 1,4-disubstituted triazoles. researchgate.netnih.gov |

| Ruthenium catalysts | Azide-Alkyne Cycloaddition (RuAAC) | Synthesis of 1,5-disubstituted triazoles. mdpi.com |

| Novel phosphine (B1218219) or metal catalysts | Staudinger and Aza-Wittig reactions | Efficient and selective synthesis of amines and imines. nih.gov |

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally benign synthetic methods.

A key focus will be the use of greener solvents, with water being a particularly attractive medium for many organic reactions. nih.gov The development of water-mediated synthetic protocols for the preparation and subsequent reactions of this compound would significantly reduce the environmental impact of its use. nih.gov

Furthermore, exploring one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, can reduce the need for intermediate purification steps, saving time, resources, and minimizing waste generation. researchgate.netresearchgate.net For the synthesis of aryl azides, methods that avoid the use of hazardous reagents, such as arenediazonium tosylates which are more stable and safer alternatives to traditional diazonium salts, will be of great interest. organic-chemistry.org

| Sustainability Approach | Research Focus | Potential Benefits |

| Green Solvents | Development of water-mediated synthesis and reactions. nih.gov | Reduced use of volatile organic compounds, lower environmental impact. |

| Recyclable Catalysts | Use of ionic liquids or polymer-supported catalysts. researchgate.net | Minimized catalyst waste, improved process economy. |

| One-Pot Synthesis | Combining multiple reaction steps into a single process. researchgate.netresearchgate.net | Reduced purification steps, time and resource savings. |

| Safer Reagents | Utilization of more stable and less hazardous starting materials. organic-chemistry.org | Enhanced laboratory safety, reduced risk of accidents. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involving this compound can be achieved through the application of advanced in situ spectroscopic techniques. These methods allow for real-time monitoring of reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. youtube.com

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of azide-related reactions. youtube.comresearchgate.net The characteristic vibrational frequency of the azide group (around 2100 cm⁻¹) provides a clear spectroscopic handle to monitor its consumption during a reaction. researchgate.net This technique can be employed to study the kinetics of cycloaddition reactions, Staudinger ligations, and other transformations of this compound. researchgate.netnih.gov

Nuclear magnetic resonance (NMR) spectroscopy also offers exciting possibilities for in situ reaction monitoring. acs.orgnih.gov Recent advancements, such as the use of benchtop NMR spectrometers and hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), can overcome the sensitivity limitations of traditional NMR, allowing for the real-time analysis of low-concentration reaction mixtures. acs.orgnih.gov These methods could be invaluable for elucidating the mechanisms of catalytic reactions involving this compound.

Other techniques such as Raman spectroscopy and various forms of mass spectrometry could also be adapted for in situ monitoring, providing complementary information about the reaction intermediates and products. frontiersin.orgrsc.org The integration of these advanced spectroscopic methods will be crucial for optimizing reaction conditions and uncovering novel reaction pathways.

| Spectroscopic Technique | Application | Information Gained |

| In Situ FTIR | Monitoring the consumption of the azide group. youtube.comresearchgate.net | Reaction kinetics, mechanism elucidation. |

| In Situ NMR (including SABRE) | Real-time analysis of reaction mixtures. acs.orgnih.gov | Structural information on intermediates and products, reaction progress. |

| Raman Spectroscopy | Complementary vibrational information to FTIR. frontiersin.orgrsc.org | Structural analysis of reactants, intermediates, and products. |

| Mass Spectrometry | Identification of reaction components. | Molecular weight information, product and byproduct identification. |

Computational Design and Prediction of New Functionalized Derivatives

Computational chemistry provides a powerful toolkit for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational methods can be employed to predict its reactivity and to design novel functionalized derivatives with tailored properties.

Density Functional Theory (DFT) is a versatile computational method that can be used to study the electronic structure and reactivity of molecules. nih.govacs.org DFT calculations can provide insights into the reaction mechanisms of various transformations of the azide group, helping to rationalize experimental observations and predict the outcome of new reactions. rsc.orgacs.org For instance, computational studies can elucidate the intricate details of photocatalytic cycles involving copper-azide complexes. acs.orgacs.org

Computational methods can also be used to design new derivatives of this compound with specific functionalities. By systematically modifying the structure of the molecule in silico, it is possible to predict how these changes will affect its properties, such as its reactivity, electronic properties, and potential for self-assembly. acs.orgnih.gov This approach can guide synthetic efforts, prioritizing the synthesis of molecules with the most promising characteristics for applications in areas like materials science and medicinal chemistry. mdpi.comumich.edu

The integration of computational modeling with experimental work will be a key driver of innovation in the study of this compound and its derivatives, enabling a more rational and efficient approach to the development of new functional materials and molecules. acs.org

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Studying reaction mechanisms and electronic structure. nih.govacs.orgrsc.orgacs.org | Reaction barriers, intermediate structures, spectroscopic properties. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time. acs.org | Conformational preferences, self-assembly behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. mdpi.com | Potential therapeutic applications of derivatives. |

| De Novo Design | Generating novel molecular structures with desired properties. mdpi.com | New functionalized derivatives for specific applications. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Azidomethyl)-3-phenoxybenzene, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where a halogen (e.g., bromine) in 1-bromo-3-phenoxybenzene is replaced by an azide group using NaN₃ in polar aprotic solvents (DMF or DMSO) under reflux . Alternatively, Mitsunobu reactions can introduce the azidomethyl group using DIAD/TPP and HN₃ precursors .

- Validation : Purity is confirmed via -/-NMR (characteristic azide peaks at ~3.5–4.0 ppm for -CHN), IR (strong -N stretch at ~2100 cm), and LC-MS (m/z calculated for CHNO: 225.09) .

Q. How does this compound participate in click chemistry applications?

- Reactivity : The azide group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,4-disubstituted triazoles. Optimized conditions include CuSO-Na ascorbate in t-BuOH/HO (1:1) at 25–50°C .

- Applications : Used for bioconjugation (e.g., peptide labeling) and polymer crosslinking. The phenoxy group enhances solubility in organic phases, facilitating reactions with hydrophobic alkynes .

Q. What are the stability considerations for storing this compound?

- Guidelines : Store at –20°C in amber vials under inert gas (N/Ar) to prevent photolytic or thermal decomposition. Avoid exposure to reducing agents (e.g., thiols) to prevent azide reduction to amines .

Advanced Research Questions

Q. How do structural modifications (e.g., phenoxy vs. trifluoromethoxy) alter the compound’s reactivity in cycloadditions?

- Substituent Effects : Phenoxy (-OCH) is electron-donating, increasing azide reactivity in polar reactions compared to electron-withdrawing groups (e.g., -OCF) . Kinetic studies (e.g., Hammett plots) show faster CuAAC rates for electron-rich aryl azides .

- Methodology : Compare second-order rate constants (k) using pseudo-first-order conditions with model alkynes (e.g., propargyl alcohol) .

Q. What mechanistic insights explain contradictions in reported biological activities of aryl azides?

- Case Study : While 1-(Azidomethyl)-4-(trifluoromethoxy)benzene shows IC = 15 μM (A549 cells), conflicting data may arise from assay conditions (e.g., serum interference) or azide stability .

- Resolution : Validate activity via dose-response curves under standardized conditions (e.g., serum-free media) and monitor azide decomposition via HPLC .

Q. How can this compound be leveraged in PET radiotracer development?

- Application : React with -labeled alkynes (e.g., 2-[]fluoroethylacetylene) for in vivo imaging probes. The phenoxy group improves blood-brain barrier penetration in neurological tracers .

- Synthesis : Use Cu(I)-catalyzed cycloaddition in microfluidic reactors for rapid, high-yield -labeling .

Key Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 100°C vs. 12 h reflux) .

- Contradiction Mitigation : Replicate biological assays in triplicate with azide stability controls (e.g., TLC monitoring) .

- Advanced Applications : Pair with DFT calculations to predict regioselectivity in triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.